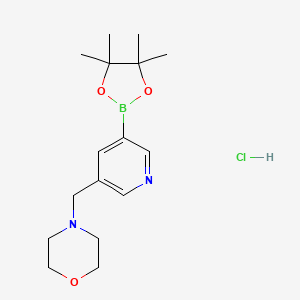
5-Morpholinomethylpyridine-3-boronic acid pinacol ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2377610-96-1. Its molecular weight is 340.66 and its molecular formula is C16H26BClN2O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H . This indicates the molecular structure of the compound.Scientific Research Applications
Applications in Organic Synthesis
Suzuki Coupling Reactions : Pinacolboronate esters are pivotal in Suzuki coupling reactions, which are instrumental in constructing complex organic molecules by connecting organic building blocks. Their analysis and purification pose unique challenges due to their sensitivity to hydrolysis. Innovative strategies, such as the use of non-aqueous and aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for purity analysis (Zhong et al., 2012).
Metal- and Additive-Free Borylation : A novel, environmentally friendly method for synthesizing boronic acids and esters from haloarenes without the need for metal catalysts has been developed. This photoinduced borylation technique simplifies the production process, avoiding the use of toxic and expensive materials (Mfuh et al., 2017).
Polymer Synthesis
Suzuki Polycondensation : Thiophenebisboronic derivatives have been utilized in palladium-catalyzed Suzuki polycondensations to prepare alternating thiophene−phenylene copolymers, demonstrating the utility of boronic esters in polymer chemistry (Jayakannan et al., 2001).
Functional Materials Development
Catalyst-Transfer Polymerization : Research has shown the effective use of dibromoarene and arylenediboronic acid (ester) in Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) termini, paving the way for the synthesis of advanced materials (Nojima et al., 2016).
Water-Soluble Boronic Acid Polymers : A facile route to well-defined boronic acid (co)polymers from stable boronic ester monomers has been developed, highlighting the potential of these compounds in creating novel polymer materials that can form micelles in aqueous media (Cambre et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUISUWZWWUBFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)
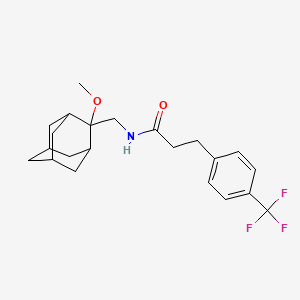
![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)

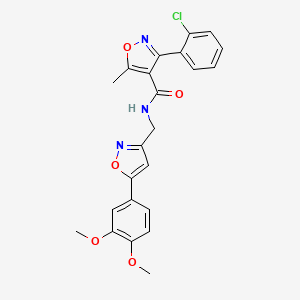
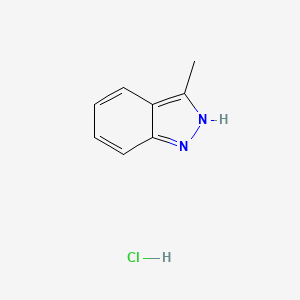
![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2820976.png)
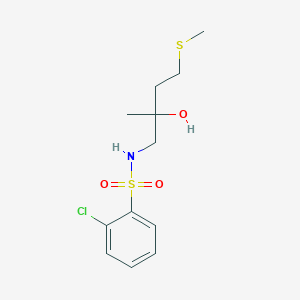
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)
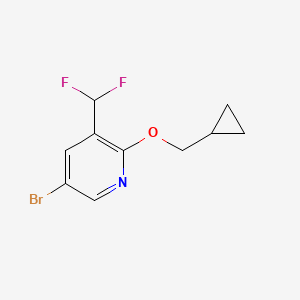
![N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2820981.png)
